molecular formula C15H15N5O3 B11161381 N~1~-(5-methyl-3-isoxazolyl)-4-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]butanamide

N~1~-(5-methyl-3-isoxazolyl)-4-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]butanamide

Cat. No.: B11161381
M. Wt: 313.31 g/mol
InChI Key: OUTZWMNWZLRFDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N¹-(5-Methyl-3-isoxazolyl)-4-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]butanamide is a heterocyclic carboxamide derivative featuring a benzotriazinone core linked via a butanamide chain to a 5-methylisoxazole substituent. The isoxazole ring contributes steric bulk and electronic diversity, which may influence solubility, metabolic stability, and target binding .

Synthesis of analogous compounds (e.g., N-alkyl/phenyl-4-(4-oxobenzo[1,2,3]triazin-3(4H)-yl)butanamides) typically involves:

Oxidation of isatin to isatoic anhydride using H₂O₂ and formic acid.

Condensation with 4-aminobutyric acid to form intermediates.

Diazotization and cyclization to generate the benzotriazinone core.

Amide coupling with amines or anilines .

Properties

Molecular Formula

C15H15N5O3

Molecular Weight

313.31 g/mol

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide

InChI

InChI=1S/C15H15N5O3/c1-10-9-13(18-23-10)16-14(21)7-4-8-20-15(22)11-5-2-3-6-12(11)17-19-20/h2-3,5-6,9H,4,7-8H2,1H3,(H,16,18,21)

InChI Key

OUTZWMNWZLRFDS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)NC(=O)CCCN2C(=O)C3=CC=CC=C3N=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(5-methyl-3-isoxazolyl)-4-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]butanamide typically involves multiple steps, starting from readily available precursors. The process may include:

    Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of the Benzotriazinone Moiety: This step involves the cyclization of suitable precursors, often under oxidative conditions.

    Coupling of the Two Moieties: The final step involves coupling the isoxazole and benzotriazinone moieties under specific conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

N~1~-(5-methyl-3-isoxazolyl)-4-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are often used.

    Substitution: Conditions may vary depending on the substituent, but common reagents include halogens, acids, and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

N~1~-(5-methyl-3-isoxazolyl)-4-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]butanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N1-(5-methyl-3-isoxazolyl)-4-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Benzotriazinone-Based Carboxamides ()

Compounds 14a–14n in share the benzotriazinone-butanamide scaffold but differ in the amide nitrogen substituent. Key comparisons include:

Compound Substituent Melting Point (°C) Key Features
Target Compound 5-Methyl-3-isoxazolyl Not reported Electron-rich isoxazole enhances π-π stacking; potential for improved solubility vs. alkyl groups.
14a Ethyl Not reported Smaller substituent may reduce steric hindrance, favoring enzyme active-site binding.
14n Phenyl Not reported Aromatic phenyl group increases lipophilicity, potentially affecting membrane permeability.

Key Differences :

  • The 5-methylisoxazole group in the target compound introduces a rigid, planar heterocycle, contrasting with the flexible alkyl (14a) or planar phenyl (14n) substituents. This may alter binding kinetics and metabolic stability .

Isoxazole-Containing Heterocycles ()

Compound 6 (N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide) features an isoxazole-thiadiazole hybrid structure.

Parameter Target Compound Compound 6
Core Structure Benzotriazinone + butanamide Thiadiazole + benzamide
Isoxazole Position N-linked to butanamide Integrated into thiadiazole scaffold
Bioactivity Likely enzyme inhibition (inferred from analogs) Unreported; thiadiazoles often exhibit antimicrobial activity .

Key Insight: The benzotriazinone core in the target compound may confer distinct redox properties compared to the thiadiazole system, influencing reactivity in biological systems.

Benzo[b][1,4]oxazin-3(4H)-one Derivatives ()

Compounds 7a–c (6-(2-amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one) feature an oxazine core instead of benzotriazinone.

Feature Target Compound Compound 7a–c
Heterocycle Benzotriazinone (electron-deficient) Oxazine (electron-rich)
Solubility Moderate (amide + polar heterocycle) Lower (non-polar phenyl substituents)
Synthetic Route Multi-step via isatoic anhydride One-pot reaction with phenyl-1,2,4-oxadiazoles

Implications: The electron-deficient benzotriazinone may enhance interactions with nucleophilic residues in enzymes, whereas oxazines might favor hydrogen bonding .

Organophosphate Analogs ()

Azinphos-ethyl and Azinphos-methyl are organophosphates with a benzotriazinylmethyl group but lack the amide linker.

Parameter Target Compound Azinphos-methyl
Functional Group Amide Phosphorodithioate ester
Toxicity Likely low (amide bond) Highly hazardous (acetylcholinesterase inhibition)
Application Potential therapeutic use Pesticide (restricted due to acute toxicity)

Key Contrast: The amide linker in the target compound reduces electrophilicity, minimizing irreversible enzyme inhibition seen in organophosphates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.